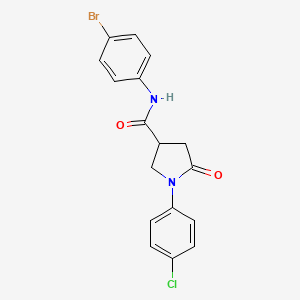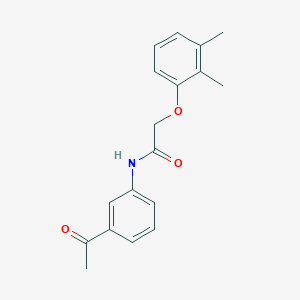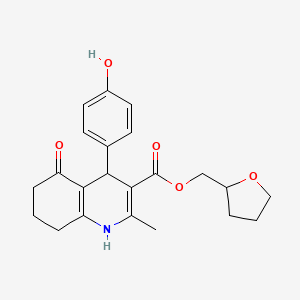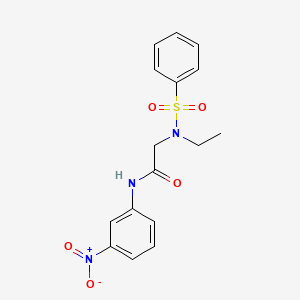
N-(4-bromophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BCTC, is a chemical compound that has gained attention in scientific research due to its potential as a selective antagonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. This ion channel is involved in the perception of pain, temperature, and inflammation, making it a promising target for the development of new analgesic drugs.
Wirkmechanismus
N-(4-bromophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide acts as a competitive antagonist of TRPV1 by binding to the channel's pore region and preventing the influx of calcium ions. Calcium influx through TRPV1 is responsible for the release of neurotransmitters involved in pain signaling. By blocking TRPV1, N-(4-bromophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide can reduce pain and inflammation without affecting other physiological processes.
Biochemical and Physiological Effects
N-(4-bromophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce pain and inflammation in animal models of various conditions, including arthritis, neuropathic pain, and migraine. N-(4-bromophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to reduce hyperalgesia, the increased sensitivity to pain that occurs in response to tissue damage. However, N-(4-bromophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has not been tested in humans, and its safety and efficacy in humans are not yet known.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is a selective antagonist of TRPV1, meaning it can be used to study the role of TRPV1 in pain and inflammation without affecting other ion channels. N-(4-bromophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide is also relatively easy to synthesize and purify, making it accessible to researchers. However, N-(4-bromophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has some limitations. It has not been tested in humans, and its safety and efficacy in humans are unknown. Additionally, N-(4-bromophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(4-bromophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of research is the development of new TRPV1 antagonists based on the structure of N-(4-bromophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide. Researchers can modify the structure of N-(4-bromophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide to improve its solubility and selectivity for TRPV1. Another area of research is the study of the physiological effects of TRPV1 blockade in humans. Clinical trials can be conducted to test the safety and efficacy of TRPV1 antagonists in humans. Finally, the role of TRPV1 in other physiological processes, such as thermoregulation and the immune response, can be studied using N-(4-bromophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide and other TRPV1 antagonists.
Synthesemethoden
The synthesis of N-(4-bromophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 4-bromobenzoyl chloride with 4-chloroaniline in the presence of triethylamine to form 4-bromophenyl 4-chloroanilide. The resulting compound is then reacted with pyrrolidine-2,5-dione in the presence of sodium hydride to yield N-(4-bromophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide. The purity of the compound can be increased through recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential as a TRPV1 antagonist. TRPV1 is a non-selective cation channel that is activated by heat, acid, and capsaicin, a compound found in chili peppers. TRPV1 is expressed in sensory neurons and plays a crucial role in the perception of pain, temperature, and inflammation. N-(4-bromophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to selectively block TRPV1 without affecting other ion channels, making it a promising candidate for the development of new analgesic drugs.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN2O2/c18-12-1-5-14(6-2-12)20-17(23)11-9-16(22)21(10-11)15-7-3-13(19)4-8-15/h1-8,11H,9-10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLZNCSZKVJKOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-acetyl-2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5155641.png)


![isopropyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B5155657.png)
![1-(2-cyclohexylethyl)-N-[2-(4-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5155662.png)



![(3aS*,5S*,9aS*)-5-(3-hydroxy-4-methoxyphenyl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5155693.png)
![2-[(4-chlorophenyl)thio]-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5155696.png)
![2-[(4-tert-butylcyclohexyl)(methyl)amino]-1-phenylethanol](/img/structure/B5155718.png)
![6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone]](/img/structure/B5155728.png)
![4-{[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B5155738.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5155739.png)